(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
CAS No.:
Cat. No.: VC17440842
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol -](/images/structure/VC17440842.png)
Specification
Molecular Formula | C13H10ClN3O |
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Molecular Weight | 259.69 g/mol |
IUPAC Name | (4-chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol |
Standard InChI | InChI=1S/C13H10ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-7,18H,8H2 |
Standard InChI Key | QAVLTXCISDYKMK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2CO)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecular framework of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol consists of a pyrazolo[1,5-a]pyrazine core, a bicyclic system fused with pyrazole and pyrazine rings. Key substituents include:
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Chlorine atom at position 4, which enhances electrophilic reactivity.
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Phenyl group at position 2, contributing to hydrophobic interactions.
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Hydroxymethyl group at position 3, enabling hydrogen bonding and derivatization.
The presence of these groups creates a balance between lipophilicity and polarity, influencing solubility and bioavailability.
Molecular and Spectroscopic Data
While experimental data for this specific compound remains sparse, analogs such as 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine provide a reference point. For example:
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Molecular Formula: C12H9ClN3O (estimated for the target compound).
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Molecular Weight: ~263.67 g/mol.
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SMILES Notation: ClC1=NC2=C(C(=N1)C3=CC=CC=C3)N=NC2CO.
Spectroscopic techniques such as NMR and mass spectrometry would typically reveal distinct peaks for the chlorine atom (δ ~100–120 ppm in NMR) and hydroxymethyl protons (δ ~3.5–4.5 ppm in NMR) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrazine derivatives generally follows multi-step protocols involving cyclization and functionalization. A plausible route for (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol includes:
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Formation of the pyrazine core: Condensation of 3-aminopyrazole with a chlorinated diketone precursor.
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Chlorination: Introduction of chlorine at position 4 using POCl3 or SOCl2.
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Phenyl group incorporation: Suzuki-Miyaura coupling with phenylboronic acid.
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Hydroxymethylation: Oxidation of a methyl group to hydroxymethyl via Kornblum oxidation or similar methods.
Reaction conditions often involve inert atmospheres, polar aprotic solvents (e.g., DMF), and catalysts such as palladium for cross-coupling steps .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 2- and 4-positions.
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Stability of the hydroxymethyl group: Minimizing oxidation or dehydration during synthesis.
Precautionary Statement | Code | Relevance to Target Compound |
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Avoid inhalation | P261 | Critical due to fine powder form |
Use respiratory protection | P285 | Required in non-ventilated areas |
Store in dry conditions | P402 | Prevents hydrolysis of hydroxymethyl |
Protect from sunlight | P410 | Mitigates photodegradation |
These protocols are derived from safety data for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine .
Emergency Response
Comparison with Related Compounds
Structural Analogues
The table below highlights key differences between the target compound and its analogues:
The hydroxymethyl group in the target compound significantly alters solubility and metabolic stability compared to its analogues.
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: The hydroxymethyl group serves as a handle for prodrug design.
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Fluorescent probes: Conjugation with fluorophores for cellular imaging .
Materials Science
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Coordination complexes: Chelation with metal ions for catalytic applications.
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